2-(2-Methoxyethoxy)-5-(methylthio)pyridine
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Overview
Description
2-(2-Methoxyethoxy)-5-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S This compound is characterized by a pyridine ring substituted with a methoxyethoxy group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-5-(methylthio)pyridine typically involves the reaction of 2-chloro-5-(methylthio)pyridine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxyethoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-5-(methylthio)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-(methylthio)pyridine is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxyethoxy group can participate in hydrogen bonding, while the methylthio group can engage in hydrophobic interactions. These interactions may influence the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)-4-(methylthio)pyridine
- 3-(2-Methoxyethoxy)-5-(methylthio)pyridine
- 2-(2-Methoxyethoxy)-6-(methylthio)pyridine
Uniqueness
2-(2-Methoxyethoxy)-5-(methylthio)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-methylsulfanylpyridine |
InChI |
InChI=1S/C9H13NO2S/c1-11-5-6-12-9-4-3-8(13-2)7-10-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
RSCLNOLJSKUZRV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=C(C=C1)SC |
Origin of Product |
United States |
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